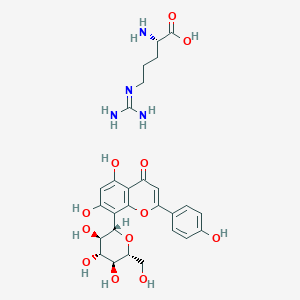

Vitexin arginine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C27H34N4O12 |

|---|---|

Molecular Weight |

606.6 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |

InChI |

InChI=1S/C21H20O10.C6H14N4O2/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8;7-4(5(11)12)2-1-3-10-6(8)9/h1-6,14,17-19,21-25,27-29H,7H2;4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t14-,17-,18+,19-,21+;4-/m10/s1 |

InChI Key |

UYXWSGOMVDZQBF-ZKSSNEHASA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O.C(CC(C(=O)O)N)CN=C(N)N |

Origin of Product |

United States |

Foundational & Exploratory

The Converging Paths of Vitexin and Arginine in Oncology: A Technical Guide to their Mechanisms of Action in Cancer Cells

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular mechanisms of action of vitexin (B1683572), a natural flavonoid, and the amino acid arginine in the context of cancer cell biology. While vitexin primarily exerts anti-neoplastic effects through the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways, the role of arginine is multifaceted, with both its deprivation and supplementation demonstrating context-dependent anti-cancer properties. This document synthesizes the current understanding of their individual mechanisms, presents quantitative data from key experimental findings, details relevant experimental protocols, and visualizes the complex signaling networks involved. Notably, this guide also proposes a hypothetical model for the potential synergistic or additive effects of combining vitexin and arginine-based therapeutic strategies, based on their convergent modulation of the mTOR signaling pathway.

Introduction

The quest for novel and effective cancer therapeutics has led to a growing interest in naturally derived compounds and the metabolic vulnerabilities of cancer cells. Vitexin, a C-glycosylated flavonoid found in various medicinal plants, has demonstrated a range of anti-cancer activities in preclinical studies[1][2]. Concurrently, the manipulation of amino acid availability, particularly arginine, has emerged as a promising strategy to selectively target cancer cells with specific metabolic deficiencies[3][4]. This guide aims to provide a comprehensive technical overview of the mechanisms of action of vitexin and arginine, with a focus on their effects at the cellular and molecular level.

Vitexin: A Multi-Targeted Anti-Cancer Agent

Vitexin exerts its anti-cancer effects by modulating a variety of cellular processes, including apoptosis, cell cycle progression, and angiogenesis. Its action is mediated through the regulation of several key signaling pathways.

Induction of Apoptosis

Vitexin is a potent inducer of apoptosis in a range of cancer cell lines. This programmed cell death is triggered through both intrinsic (mitochondrial) and extrinsic pathways. Key molecular events include:

-

Modulation of Bcl-2 Family Proteins: Vitexin alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It has been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio. This shift in balance promotes the permeabilization of the mitochondrial outer membrane.

-

Mitochondrial Membrane Potential (MMP) Disruption: By increasing the Bax/Bcl-2 ratio, vitexin leads to a loss of MMP, a critical event in the intrinsic apoptotic pathway.

-

Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases, including caspase-9 (initiator caspase) and caspase-3 (executioner caspase). Vitexin treatment has been shown to increase the expression and cleavage of these caspases.

Cell Cycle Arrest

Vitexin can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases, primarily the G2/M or G0/G1 phases, depending on the cancer cell type. This is achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Inhibition of Angiogenesis

Vitexin has been shown to inhibit angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis. It achieves this by down-regulating the expression of key angiogenic factors like Vascular Endothelial Growth Factor A (VEGFA) and its receptor VEGFR2.

Modulation of Signaling Pathways

The anti-cancer effects of vitexin are orchestrated through its influence on several critical signaling pathways:

-

PI3K/Akt/mTOR Pathway: Vitexin can inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway, which is a central regulator of cell growth, proliferation, and survival.

-

NF-κB Pathway: Vitexin can suppress the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is involved in inflammation, immunity, and cell survival.

-

STAT3 Pathway: Vitexin has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which plays a critical role in tumor cell proliferation, survival, and invasion.

Arginine: A Double-Edged Sword in Cancer Therapy

Arginine is a conditionally essential amino acid with a paradoxical role in cancer. Its metabolism and availability can be exploited for therapeutic purposes through two main strategies: arginine deprivation and arginine supplementation.

Arginine Deprivation Therapy

Many tumors exhibit a metabolic defect that renders them auxotrophic for arginine, meaning they cannot synthesize it endogenously due to the silencing of the argininosuccinate (B1211890) synthetase 1 (ASS1) gene. These cancer cells become heavily reliant on extracellular arginine for their survival and proliferation. Arginine deprivation therapy exploits this vulnerability by depleting systemic arginine levels, leading to:

-

Induction of Apoptosis: Arginine starvation can trigger apoptosis in ASS1-deficient cancer cells through both caspase-dependent and -independent pathways.

-

Autophagy: As a survival mechanism, arginine deprivation can induce autophagy, a process of cellular self-digestion. However, excessive or prolonged autophagy can lead to autophagic cell death.

-

Cell Cycle Arrest: Lack of arginine can cause cancer cells to arrest in the G0/G1 phase of the cell cycle.

-

Modulation of Signaling Pathways: Arginine deprivation inhibits the mTOR pathway, a key sensor of nutrient availability. It can also activate the General Control Nonderepressible 2 (GCN2) kinase pathway, a sensor of amino acid starvation.

Arginine Supplementation and Immunomodulation

In contrast to deprivation, arginine supplementation can have anti-tumor effects, primarily by enhancing the host's immune response. Arginine is crucial for the function and proliferation of immune cells, particularly T-cells and Natural Killer (NK) cells. Supplementation can:

-

Enhance T-cell and NK cell activity: Increased arginine availability can boost the cytotoxic activity of T-cells and NK cells against tumor cells.

-

Reverse Myeloid-Derived Suppressor Cell (MDSC) mediated immunosuppression: MDSCs in the tumor microenvironment deplete arginine, thereby suppressing T-cell function. Arginine supplementation can counteract this effect.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of vitexin and arginine deprivation on cancer cells.

Table 1: IC50 Values of Vitexin in Various Cancer Cell Lines

| Cancer Cell Line | IC50 Value (µM) | Reference |

| HCT116 (Colorectal) | 203.27 ± 9.85 | |

| U251 (Glioblastoma) | 108.8 | |

| SK-Hep1 (Hepatocellular) | ~100 | |

| Hepa1-6 (Hepatocellular) | ~100 | |

| Caco-2 (Colorectal) | 38.01 ± 0.64 µg/mL | |

| MCF-7 (Breast) | >100 (significant toxicity at 150) | |

| A-549 (Lung) | 209.44 ± 2.07 µg/mL (Methanol extract) | |

| DLA (Dalton's Lymphoma Ascites) | 173.37 µg/mL (Methanol extract) | |

| PA1 (Ovarian) | 88.01 ± 3.14 µg/mL (Acetone extract) |

Table 2: Effects of Vitexin on Apoptosis and Protein Expression

| Cancer Cell Line | Treatment | Effect | Reference |

| MCF-7 (Breast) | 150 µM Vitexin | 39.3% apoptotic cells (vs. 2.8% in control) | |

| MCF-7 (Breast) | 150 µM Vitexin | 3.2-fold increase in Caspase-3 expression | |

| MCF-7 (Breast) | 150 µM Vitexin | 5.8-fold increase in Caspase-6 expression | |

| MCF-7 (Breast) | 150 µM Vitexin | 4.42-fold increase in Caspase-8 expression | |

| SK-Hep1 (Hepatocellular) | 150 µM Vitexin | 64.0% PI stained cells (vs. 11.3% in control) | |

| Hepa1-6 (Hepatocellular) | 150 µM Vitexin | 70.7% PI stained cells (vs. 10.0% in control) | |

| HCT-116DR (Colorectal) | Vitexin | Decreased expression of ATG5, Beclin-1, and LC3-II | |

| HCT-116DR (Colorectal) | Vitexin | Increased expression of BID and Bax; Cleavage of caspase-9 and -3 |

Table 3: IC50 Values for Arginine Deprivation in Cancer Cell Lines

| Cancer Cell Line | Agent | IC50 Value | Reference |

| Melanoma (16 cell lines) | ADI-PEG20 | 0.01–0.3 µg/ml (7-day exposure) | |

| Melanoma (4 cell lines) | ADI-PEG20 | 0.05–0.09 µg/ml (3-day exposure) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanisms of action of vitexin and arginine.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Treatment: Prepare serial dilutions of vitexin or implement arginine-free medium. Remove the old medium from the wells and add 100 µL of the treatment or control medium.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of viability against the concentration of the test compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells) and intercalates with DNA.

Protocol:

-

Cell Treatment: Treat cells with the desired concentration of vitexin or subject them to arginine deprivation for a specified time. Include untreated control cells.

-

Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer (typically containing HEPES, NaCl, and CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-5 µL of PI staining solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Mitochondrial Membrane Potential Assay (JC-1 Staining)

Principle: The lipophilic cationic dye JC-1 is used to measure the mitochondrial membrane potential (ΔΨm). In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial depolarization.

Protocol:

-

Cell Treatment: Culture and treat cells with vitexin or subject them to arginine deprivation.

-

JC-1 Staining: Prepare a JC-1 staining solution (typically 2 µM in culture medium). Remove the treatment medium, wash the cells, and add the JC-1 staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

Washing: Remove the staining solution and wash the cells with PBS or an appropriate buffer.

-

Analysis: Analyze the cells using a fluorescence microscope, flow cytometer, or a fluorescence plate reader.

-

Fluorescence Microscopy: Healthy cells will show red fluorescent mitochondria, while apoptotic cells will show green fluorescence.

-

Flow Cytometry/Plate Reader: Quantify the red (e.g., excitation ~585 nm, emission ~590 nm) and green (e.g., excitation ~510 nm, emission ~527 nm) fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by vitexin and arginine, as well as a typical experimental workflow for assessing their anti-cancer effects.

Vitexin Signaling Pathways in Cancer Cells

Caption: Vitexin's multi-targeted mechanism of action in cancer cells.

Arginine Deprivation Signaling in ASS1-Deficient Cancer Cells

Caption: Arginine deprivation's impact on ASS1-deficient cancer cells.

Hypothetical Convergence of Vitexin and Arginine Deprivation on the mTOR Pathway

Caption: Hypothetical convergence on the mTOR pathway.

Experimental Workflow for Investigating Combined Effects

Caption: Workflow for studying combined vitexin and arginine effects.

Discussion and Future Directions

The evidence presented in this guide highlights the significant potential of vitexin and arginine modulation as anti-cancer strategies. Vitexin's ability to target multiple oncogenic pathways underscores its promise as a standalone or adjuvant therapy. The dual nature of arginine's role necessitates a careful, context-dependent approach. Arginine deprivation is a targeted therapy for ASS1-deficient tumors, while arginine supplementation may be beneficial in boosting immunotherapy.

A key area for future research is the investigation of the combined effects of vitexin and arginine-based therapies. As illustrated in the hypothetical model, their convergent inhibition of the mTOR pathway suggests a potential for synergistic or additive anti-cancer activity. A combinatorial approach could potentially enhance therapeutic efficacy and overcome mechanisms of drug resistance.

Further research should focus on:

-

In vivo studies to validate the anti-tumor efficacy of vitexin and arginine modulation in animal models.

-

Pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery of vitexin.

-

Identification of biomarkers to predict tumor response to arginine deprivation therapy.

-

Preclinical and clinical investigation of the combination of vitexin with arginine deprivation or immunotherapy.

Conclusion

Vitexin and arginine metabolism represent two distinct but potentially interconnected avenues for cancer therapy. A thorough understanding of their molecular mechanisms of action, as detailed in this guide, is crucial for the rational design of novel and effective treatment strategies. The data and protocols presented herein provide a valuable resource for researchers and drug development professionals working to translate these promising preclinical findings into clinical applications.

References

A Comprehensive Technical Guide to the Pharmacological Properties of Vitexin and its Arginine Salt

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the pharmacological properties of Vitexin (B1683572). It is important to note that while "Vitexin arginine" is listed as a chemical entity, likely a salt of Vitexin, there is a significant scarcity of specific pharmacological studies on this particular form in the peer-reviewed scientific literature.[1] The information presented herein is predominantly based on research conducted on Vitexin. The pharmacological profile of this compound is presumed to be largely similar to that of Vitexin, as suggested by chemical suppliers, but this has not been independently verified through dedicated studies.[2]

Executive Summary

Vitexin, a C-glycosylated flavone (B191248) found in various medicinal plants, has garnered significant attention for its broad spectrum of pharmacological activities.[3][4][5] Preclinical studies have demonstrated its potential as an anti-oxidant, anti-inflammatory, anti-cancer, neuroprotective, and cardioprotective agent.[3][4][6][7] This technical guide synthesizes the current understanding of Vitexin's pharmacological properties, with a focus on its mechanisms of action, quantitative data from preclinical studies, and the signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Core Pharmacological Properties

Vitexin exerts its therapeutic effects through a multitude of mechanisms, primarily centered around its potent anti-oxidant and anti-inflammatory actions.

-

Anti-oxidant Effects: Vitexin is an effective scavenger of free radicals and reactive oxygen species (ROS).[8] This activity is attributed to its chemical structure, which allows it to donate electrons and neutralize harmful oxidants, thereby reducing oxidative stress and protecting cells from damage.[3][8]

-

Anti-inflammatory Effects: Vitexin has been shown to modulate various inflammatory pathways. It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8] A key mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[8]

-

Anti-cancer Effects: Vitexin exhibits anti-tumor activity through multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of angiogenesis (the formation of new blood vessels that supply tumors).[6][7][9] It has been shown to modulate key signaling pathways involved in cancer progression, such as PI3K/Akt/mTOR, NF-κB, and STAT3.[6]

-

Neuroprotective Effects: Vitexin has demonstrated protective effects against neuronal damage in various models of neurological disorders.[3][4] Its antioxidant and anti-inflammatory properties contribute to its neuroprotective capacity. It has also been shown to modulate neurotransmitter systems and protect against excitotoxicity.[3]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from various in vitro and in vivo studies on Vitexin, providing insights into its potency and efficacy.

Table 1: In Vitro Anti-cancer Activity of Vitexin

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| K-562 | Chronic Myeloid Leukemia | MTT Assay | IC50 | 147 µg/ml | [3] |

| T24 | Bladder Cancer | Not Specified | IC50 | 8.8 ± 0.8 μM (for Vitexin-2-O-xyloside) | [3] |

| U937 | Human Leukemia | Not Specified | Cell Viability | Dose- and time-dependent decrease | [6] |

| EC-109 | Esophageal Cancer | Not Specified | Apoptosis | Dose- and time-dependent increase | [6] |

| SMMC-7721 | Human Liver Cancer | Not Specified | Apoptosis | Upregulation of p53, Bax, and caspase-3 | [6] |

| OC2 | Oral Cancer | Not Specified | Metastasis | Reduced active MMP-2 accumulation | [6] |

Table 2: In Vivo Pharmacological Effects of Vitexin

| Animal Model | Condition | Dosage | Route of Administration | Effect | Reference |

| Mice | Pilocarpine-induced Epilepsy | 10 mg/kg | p.o. | Attenuated lipid peroxidation and nitrite (B80452) content | [3] |

| Mice | Parkinson's Disease (MPTP model) | 50 mg/kg | Not Specified | Prevented bradykinesia and initial lesions | [3] |

| Mice | Colorectal Carcinoma Xenograft | 25, 50, 100 mg/kg | p.o. | Inhibited tumor growth | [3] |

| Mice | Nasopharyngeal Carcinoma Xenograft | 30 mg/kg | p.o. | Decreased tumor growth | [3] |

| Mice | Postoperative Pain | 3-10 mg/kg | i.p. | Dose-dependently relieved hyperalgesia | [10] |

| Rats | Chemically-induced Seizures | 1.25, 2.5, 5 mg/kg | i.p. | Dose-dependent protection against picrotoxin- and PTZ-induced seizures | [11][12] |

| Rats | Carrageenan-induced Paw Edema | 10 mg/kg | p.o. | Reduced inflammation | [13] |

Key Signaling Pathways Modulated by Vitexin

Vitexin's diverse pharmacological effects are a result of its ability to modulate multiple intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways involved.

Anti-inflammatory Signaling via NF-κB Inhibition

Caption: Vitexin inhibits the NF-κB pathway, reducing inflammatory cytokine production.

Antioxidant Response via Nrf2/ARE Pathway Activation

Caption: Vitexin activates the Nrf2/ARE pathway to upregulate antioxidant enzymes.

Pro-apoptotic Signaling in Cancer Cells

Caption: Vitexin induces apoptosis in cancer cells via the mitochondrial pathway.

Detailed Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the pharmacological properties of Vitexin.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of Vitexin for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. The reduction in nitrite levels in Vitexin-treated cells compared to LPS-only treated cells indicates anti-inflammatory activity.[14]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

-

Animals: Use male Wistar rats (180-220 g).

-

Grouping: Divide the animals into control, standard (e.g., indomethacin (B1671933) 10 mg/kg), and Vitexin-treated groups (e.g., 10 mg/kg).

-

Drug Administration: Administer Vitexin or the standard drug orally (p.o.) one hour before the carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.[13]

In Vitro Anti-cancer Activity: MTT Assay for Cell Viability

-

Cell Culture and Seeding: Culture the desired cancer cell line (e.g., MCF-7) and seed into a 96-well plate at an appropriate density. Allow cells to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of Vitexin and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of Vitexin that inhibits 50% of cell growth) can be determined from the dose-response curve.[15]

Conclusion and Future Directions

Vitexin has demonstrated a wide array of promising pharmacological properties in preclinical studies, positioning it as a strong candidate for further drug development. Its multi-target mechanism of action, particularly its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cancer, is a significant advantage.

Future research should focus on:

-

Pharmacokinetic and Toxicological Studies: Comprehensive studies are needed to determine the absorption, distribution, metabolism, excretion (ADME), and safety profile of Vitexin and its derivatives, including this compound.

-

Clinical Trials: Well-designed clinical trials are essential to validate the therapeutic efficacy of Vitexin in human diseases.

-

Formulation Development: Given the potential for poor solubility of flavonoids, research into novel drug delivery systems could enhance the bioavailability and therapeutic potential of Vitexin.

-

Specific Research on this compound: Dedicated studies are required to elucidate the specific pharmacological profile of this compound and to determine if it offers any advantages over Vitexin.

References

- 1. Vitexin argininate | C27H34N4O12 | CID 102004660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review on the pharmacological effects of vitexin and isovitexin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progress in the study of anti-tumor effects and mechanisms of vitexin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Vitexin? [synapse.patsnap.com]

- 9. mdpi.com [mdpi.com]

- 10. Antinociceptive effects of vitexin in a mouse model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vitexin Possesses Anticonvulsant and Anxiolytic-Like Effects in Murine Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Vitexin Possesses Anticonvulsant and Anxiolytic-Like Effects in Murine Animal Models [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 15. researchgate.net [researchgate.net]

Vitexin and Arginine in Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases present a formidable challenge to modern medicine, necessitating the exploration of novel therapeutic strategies. This technical guide delves into the neuroprotective potential of two promising molecules: vitexin (B1683572), a flavonoid with potent antioxidant and anti-inflammatory properties, and arginine, a semi-essential amino acid crucial for nitric oxide synthesis and cellular metabolism. While research has largely focused on their individual mechanisms, this document consolidates the existing data, explores their key signaling pathways, and provides detailed experimental protocols to facilitate further investigation into their standalone and potential synergistic roles in neuroprotection. This guide aims to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

The progressive loss of neuronal structure and function in neurodegenerative disorders such as Alzheimer's and Parkinson's disease underscores the urgent need for effective neuroprotective agents. Natural compounds and endogenous molecules have garnered significant attention for their potential to mitigate neuronal damage. Vitexin, an apigenin (B1666066) flavone (B191248) glucoside, has demonstrated a remarkable capacity to counteract neurodegeneration by modulating oxidative stress, neuroinflammation, and apoptosis.[1][2] Concurrently, arginine and its derivatives, particularly in the form of cationic arginine-rich peptides (CARPs), have emerged as a novel class of neuroprotective agents with multifaceted mechanisms of action.[3][4]

This guide provides an in-depth examination of the neuroprotective mechanisms of vitexin and arginine, presenting quantitative data from key studies, detailed experimental methodologies, and visual representations of the core signaling pathways. The potential for a synergistic interplay between vitexin and arginine, possibly through the enhanced delivery or efficacy of vitexin by arginine-rich peptides, presents an exciting frontier for future research.

Vitexin: A Multifaceted Neuroprotective Flavonoid

Vitexin exerts its neuroprotective effects through a variety of mechanisms, primarily centered on its antioxidant, anti-inflammatory, and anti-apoptotic properties.[5][6] It has shown efficacy in preclinical models of Parkinson's disease, Alzheimer's disease, and cerebral ischemia.[7][8]

Key Signaling Pathways

-

PI3K/Akt Signaling Pathway: Vitexin has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a critical signaling cascade for promoting cell survival and inhibiting apoptosis.[7][9] Activation of this pathway leads to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins such as Bax and caspase-3.[7][9]

-

Nrf2/HO-1 Pathway: Vitexin upregulates the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1) pathway, a primary cellular defense mechanism against oxidative stress.[10][11] Nrf2 activation leads to the transcription of antioxidant enzymes, thereby reducing reactive oxygen species (ROS) and protecting neurons from oxidative damage.[5]

Quantitative Data on Neuroprotective Effects

| Experimental Model | Neurotoxin | Vitexin Concentration | Observed Effect | Reference |

| SH-SY5Y Cells | MPP+ (1-methyl-4-phenylpyridinium) | 10, 20, 40 µM | Increased cell viability in a dose-dependent manner. | [6] |

| Neuro-2a Cells | Aβ25-35 | 50 µM | Restored cell viability to 92.86 ± 5.57%. | [10][11] |

| Okadaic Acid-induced Neurotoxicity (N2a cells) | Okadaic Acid | 45.08 µg/ml (in combination with Thymol) | Increased cell viability to 88.36 ± 3.73%. | [12] |

| Lead-induced Neurotoxicity (Wistar rats) | Lead acetate (B1210297) (200 mg/kg) | 50 mg/kg | Significantly reduced oxidative stress and neuronal damage. | [13] |

Arginine: Beyond a Simple Amino Acid

Arginine's role in neuroprotection is complex, primarily mediated by its conversion to nitric oxide (NO) by nitric oxide synthase (NOS). NO can be both neuroprotective and neurotoxic, depending on its concentration and the cellular redox state.[14] More recently, cationic arginine-rich peptides (CARPs), including poly-arginine, have demonstrated significant neuroprotective properties.[3][4]

Key Signaling Pathways

-

HIF-1α/LDHA Pathway: In the context of cerebral ischemia, arginine has been shown to suppress the inflammatory response by downregulating the Hypoxia-Inducible Factor-1α (HIF-1α) and Lactate Dehydrogenase A (LDHA) signaling pathway in microglia.[9] This leads to a reduction in pro-inflammatory mediators.

-

Modulation of Calcium Influx (Poly-Arginine): Poly-arginine peptides have been shown to be highly neuroprotective in models of excitotoxicity and oxygen-glucose deprivation.[15][16] A key mechanism is the reduction of glutamate-induced neuronal calcium influx, a critical event in excitotoxic cell death.[15]

Quantitative Data on Neuroprotective Effects

| Experimental Model | Insult | Arginine/Poly-Arginine Concentration | Observed Effect | Reference |

| Cortical Neuronal Cultures | Oxygen-Glucose Deprivation | 1.5 mmol/L N-Arg (NOS inhibitor) | Potentiated neuronal injury in the presence of iNOS induction. | [17] |

| Cerebral Ischemia/Reperfusion (rats) | MCAO | 200 µM (in vitro, microglia) | Suppressed inflammatory response. | [9] |

| Cortical Neuronal Cultures | Glutamic Acid Excitotoxicity | 1-10 µM (Poly-arginine-9) | Dose-dependent increase in neuronal viability. | [15] |

| Cortical Neuronal Cultures | Oxygen-Glucose Deprivation | 10 µM (Poly-arginine-9) | Significant increase in neuronal viability. | [15] |

Experimental Protocols

In Vitro Neuroprotection Assessment: MTT Assay

This protocol outlines the measurement of cell viability in SH-SY5Y human neuroblastoma cells treated with a neurotoxin (e.g., MPP+) and a neuroprotective agent (e.g., vitexin).

Methodology:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[18]

-

Pre-treatment: Pre-treat the cells with varying concentrations of vitexin for 2-4 hours.

-

Toxin Induction: Induce neurotoxicity by adding MPP+ (e.g., 0.5 mM) to the wells (except for the control group).[19]

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[19]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

Protein Expression Analysis: Western Blot for PI3K/Akt Pathway

This protocol describes the detection of total and phosphorylated levels of key proteins in the PI3K/Akt pathway.

Methodology:

-

Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[5]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total-Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

In Vivo Model of Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO)

This protocol provides a general overview of the MCAO model in rats to study the neuroprotective effects of therapeutic agents in stroke.

Methodology:

-

Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).[21]

-

Surgical Preparation: Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[21]

-

Artery Ligation: Ligate the ECA and temporarily clamp the CCA and ICA.

-

Filament Insertion: Introduce a nylon monofilament through an incision in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[14]

-

Occlusion and Reperfusion: Maintain the occlusion for a specific duration (e.g., 90 minutes) and then withdraw the filament to allow for reperfusion.

-

Post-operative Care: Suture the incision and provide post-operative care, including monitoring for neurological deficits.

-

Outcome Assessment: Assess the neuroprotective effects at a designated time point (e.g., 24 hours) by measuring infarct volume (e.g., using TTC staining) and neurological scores.[21]

Conclusion and Future Directions

Vitexin and arginine, particularly in the form of poly-arginine peptides, represent promising avenues for the development of neuroprotective therapies. Vitexin's ability to modulate key pathways involved in oxidative stress, inflammation, and apoptosis, coupled with the multifaceted neuroprotective actions of arginine and its derivatives, highlights their potential as standalone or combination agents.

The lack of direct research on the synergistic effects of vitexin and arginine presents a significant opportunity for future investigation. Studies exploring the co-administration of vitexin and poly-arginine peptides could reveal enhanced neuroprotective efficacy, potentially through improved bioavailability of vitexin or a multi-target engagement of neurodegenerative pathways. The detailed protocols and consolidated data within this guide are intended to serve as a foundational resource to propel such research forward, ultimately contributing to the development of novel and effective treatments for neurodegenerative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. A Brief Review on the Neuroprotective Mechanisms of Vitexin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arginine is neuroprotective through suppressing HIF-1α/LDHA-mediated inflammatory response after cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Vitexin inhibits Aβ25-35 induced toxicity in Neuro-2a cells by augmenting Nrf-2/HO-1 dependent antioxidant pathway and regulating lipid homeostasis by the activation of LXR-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synergistic neuroprotective effects of Vitexin and Thymol against Okadaic acid-induced neurotoxicity: Computational and In vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective Effects of Vitexin and Cajanus cajan Extract Against Pb-induced Neurotoxicity in Wistar Rats - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]

- 14. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Poly-arginine and arginine-rich peptides are neuroprotective in stroke models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ahajournals.org [ahajournals.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico Analysis of Vitexin's Interaction with Arginine Binding Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin (B1683572), a naturally occurring flavonoid glycoside, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The molecular interactions underlying these effects are a subject of intensive research. This technical guide provides an in-depth in-silico analysis of the binding interactions between vitexin and arginine residues within protein targets. Arginine, with its positively charged guanidinium (B1211019) group, frequently plays a crucial role in molecular recognition and catalysis. Understanding how vitexin interacts with these key residues can provide valuable insights for structure-based drug design and the development of novel therapeutics. This document summarizes quantitative binding data, details the computational methodologies used for such analyses, and visualizes the key signaling pathways modulated by vitexin.

Introduction: The Significance of Vitexin-Arginine Interactions

Vitexin (apigenin-8-C-glucoside) exerts its biological effects by modulating various signaling pathways.[1][2] At the molecular level, these modulations are initiated by the binding of vitexin to specific protein targets. Arginine residues are frequently found in the active or allosteric sites of proteins and are critical for substrate binding and catalytic activity. The guanidinium group of arginine is capable of forming a network of strong hydrogen bonds and salt bridges.[3] The interaction of vitexin with these arginine residues can therefore significantly impact protein function, leading to the downstream regulation of cellular processes. In-silico techniques, such as molecular docking and molecular dynamics simulations, are powerful tools to elucidate these interactions at an atomic level.

Quantitative Analysis of Vitexin-Arginine Binding

Several in-silico studies have identified arginine residues as key interaction partners for vitexin within the binding pockets of various protein targets. The following table summarizes the binding affinities and interacting arginine residues from selected molecular docking studies.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Arginine Residues | Key Interactions |

| Toll-like receptor 4 (TLR4)/MD-2 Complex | - | -4.35 | Arg90 | Not specified |

| Ecdysone Receptor (EcR) | 1Z5X | Not specified | Arg271, Arg275 | Hydrogen bonding |

| JAK1 | - | -10.8 | Arg1007 | Hydrogen bonding |

| JAK2 | - | Not specified | Arg980 | Not specified |

Note: The binding energies are as reported in the respective studies and may have been calculated using different software and force fields.

In-Silico Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The following protocol outlines a general workflow using the widely-used AutoDock software.[4][5]

Objective: To predict the binding pose and estimate the binding affinity of vitexin to a target protein with a known or predicted binding site containing arginine residues.

Protocol:

-

Preparation of the Receptor (Protein):

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges (e.g., Kollman charges) to the protein atoms.

-

Save the prepared protein structure in the PDBQT format, which includes atomic charges and atom types.

-

-

Preparation of the Ligand (Vitexin):

-

Obtain the 3D structure of vitexin from a database such as PubChem.

-

Minimize the energy of the ligand structure using a force field (e.g., MMFF94).

-

Define the rotatable bonds in the vitexin molecule to allow for conformational flexibility during docking.

-

Save the prepared ligand structure in the PDBQT format.

-

-

Grid Box Generation:

-

Define a 3D grid box that encompasses the binding site of the protein. This is typically centered on the co-crystallized ligand or a predicted binding pocket. The grid box should be large enough to allow for translational and rotational sampling of the ligand.

-

The grid parameter file (.gpf) is generated, which specifies the grid dimensions and atom types for which energy maps will be calculated by AutoGrid.

-

-

Docking Simulation:

-

Use AutoDock to perform the docking simulation. A Lamarckian Genetic Algorithm is commonly employed to explore the conformational space of the ligand within the defined grid box.

-

Set the docking parameters, such as the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.

-

The docking parameter file (.dpf) is used to control the docking process.

-

-

Analysis of Results:

-

Analyze the docking results, which are typically clustered into groups of similar binding poses (conformations).

-

The binding energy for each pose is calculated. The pose with the lowest binding energy is generally considered the most favorable.

-

Visualize the protein-ligand interactions for the best-ranked poses using software like PyMOL or Discovery Studio to identify key interactions, such as hydrogen bonds and hydrophobic contacts with arginine and other residues.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.

Objective: To assess the stability of the vitexin-protein complex and characterize the dynamics of the vitexin-arginine interactions.

Protocol:

-

System Preparation:

-

The starting structure is typically the best-ranked docked pose of the vitexin-protein complex from the molecular docking experiment.

-

The complex is placed in a simulation box of a defined shape (e.g., cubic or triclinic).

-

The box is solvated with an explicit water model (e.g., TIP3P).

-

Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological ionic strength.

-

-

Energy Minimization:

-

The energy of the entire system (protein, ligand, water, and ions) is minimized to remove any steric clashes or unfavorable geometries. This is typically done using a steepest descent or conjugate gradient algorithm.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble). This allows the solvent molecules to relax around the protein-ligand complex.

-

-

Production Run:

-

A long-duration MD simulation (typically nanoseconds to microseconds) is performed under the NPT ensemble. The trajectory of the atoms is saved at regular intervals.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over time to assess the stability of the complex. A stable RMSD suggests that the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible and rigid regions of the protein.

-

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between vitexin and arginine (and other residues) are monitored throughout the simulation to assess the stability of these interactions.

-

Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the complex from the MD trajectory.

-

Visualization of Vitexin-Modulated Signaling Pathways

Vitexin has been shown to modulate a variety of signaling pathways involved in inflammation, cell proliferation, and apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways.

Caption: Vitexin inhibits the NF-κB signaling pathway.

Caption: Vitexin modulates the MAPK signaling pathway.

Caption: Vitexin inhibits the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

The in-silico analysis presented in this guide highlights the significant potential for vitexin to interact with arginine residues in protein binding sites. These interactions, primarily through hydrogen bonds and electrostatic forces, can modulate the function of key proteins involved in major signaling pathways. The provided protocols for molecular docking and molecular dynamics simulations offer a framework for researchers to further investigate these interactions for their specific protein targets.

Future research should focus on:

-

Expanding the scope of in-silico studies: A wider range of protein targets should be investigated to build a more comprehensive understanding of vitexin's polypharmacology.

-

Experimental validation: The predictions from in-silico studies should be validated through experimental techniques such as X-ray crystallography, NMR spectroscopy, and site-directed mutagenesis.

-

Quantitative Structure-Activity Relationship (QSAR) studies: QSAR models can be developed to correlate the structural features of vitexin and its analogs with their binding affinities to arginine-containing binding sites, guiding the design of more potent and selective inhibitors.

By combining computational and experimental approaches, the full therapeutic potential of vitexin can be unlocked, paving the way for the development of novel drugs for a variety of diseases.

References

- 1. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phytopharmajournal.com [phytopharmajournal.com]

- 3. Role of the Guanidinium Groups in Ligand–Receptor Binding of Arginine-Containing Short Peptides to the Slow Sodium Channel: Quantitative Approach to Drug Design of Peptide Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational protein–ligand docking and virtual drug screening with the AutoDock suite | Springer Nature Experiments [experiments.springernature.com]

- 5. dasher.wustl.edu [dasher.wustl.edu]

Vitexin and Arginine Signaling Pathways in the Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a complex biological response crucial for host defense, yet its dysregulation underlies numerous chronic diseases. This technical guide delves into the intricate roles of vitexin (B1683572), a naturally occurring flavonoid, and the semi-essential amino acid L-arginine in modulating inflammatory signaling pathways. Vitexin has demonstrated significant anti-inflammatory properties, primarily through the inhibition of key pro-inflammatory cascades such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). L-arginine serves as a critical substrate for two competing enzymes with opposing roles in inflammation: inducible nitric oxide synthase (iNOS), which promotes inflammation, and arginase, which is associated with resolution and tissue repair. This guide provides a comprehensive overview of the individual signaling pathways of vitexin and arginine, presents quantitative data on their effects on inflammatory mediators, details relevant experimental protocols, and explores the hypothesized interplay between these two molecules, offering a valuable resource for researchers and professionals in drug development.

Introduction to the Inflammatory Response

The inflammatory response is an essential component of the innate immune system, initiated in response to harmful stimuli such as pathogens, damaged cells, or irritants. It involves a coordinated cascade of molecular and cellular events aimed at eliminating the initial cause of cell injury, clearing out necrotic cells and tissues, and initiating tissue repair. Key players in this process include immune cells like macrophages, and signaling molecules such as cytokines and chemokines.

Macrophages, in particular, exhibit remarkable plasticity and can be polarized into different functional phenotypes. The classically activated (M1) macrophages are pro-inflammatory, characterized by the production of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and IL-6, and the expression of iNOS. Conversely, alternatively activated (M2) macrophages are involved in the resolution of inflammation and tissue repair, expressing arginase-1 and producing anti-inflammatory cytokines such as IL-10. The balance between M1 and M2 macrophage polarization is critical in determining the outcome of an inflammatory response.

Chronic, unresolved inflammation is a hallmark of many diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. Therefore, understanding the molecular pathways that regulate inflammation is paramount for the development of novel therapeutic strategies. This guide focuses on two such modulators: vitexin and L-arginine.

Vitexin: A Flavonoid with Potent Anti-inflammatory Properties

Vitexin (apigenin-8-C-glucoside) is a flavonoid glycoside found in various medicinal plants. It has garnered significant attention for its diverse pharmacological activities, including its potent anti-inflammatory effects.

Vitexin's Impact on Key Inflammatory Signaling Pathways

Vitexin exerts its anti-inflammatory effects by targeting several key signaling pathways:

-

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2. Vitexin has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of p65[1].

-

MAPK Signaling Pathway: The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Vitexin has been demonstrated to suppress the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli, thereby inhibiting the downstream activation of transcription factors and the production of inflammatory mediators[2].

-

JAK/STAT Signaling Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade in immunity and inflammation. Vitexin has been found to reduce the expression of JAK/STAT proteins associated with inflammation[1][3].

Visualization of Vitexin's Anti-inflammatory Signaling

Caption: Vitexin's inhibition of NF-κB and MAPK signaling pathways.

Arginine Metabolism: A Double-Edged Sword in Inflammation

L-arginine is a semi-essential amino acid with a central role in various physiological processes, including the inflammatory response. Its metabolism is primarily governed by two competing enzymes: inducible nitric oxide synthase (iNOS) and arginase.

The Pro-inflammatory iNOS/NO Pathway

In M1 macrophages, the expression of iNOS is induced by pro-inflammatory stimuli. iNOS utilizes L-arginine to produce nitric oxide (NO) and L-citrulline. High concentrations of NO are cytotoxic and play a role in pathogen killing. However, excessive NO production can also lead to tissue damage and contribute to chronic inflammation.

The Anti-inflammatory/Resolution Arginase Pathway

In M2 macrophages, arginase is the predominant enzyme that metabolizes L-arginine. Arginase converts L-arginine into ornithine and urea (B33335). Ornithine is a precursor for the synthesis of polyamines and proline, which are essential for cell proliferation and collagen synthesis, respectively, thus contributing to tissue repair and the resolution of inflammation. By competing with iNOS for their common substrate, L-arginine, arginase can also limit the production of NO, thereby dampening the pro-inflammatory response.

Visualization of Arginine Metabolism in Macrophages

Caption: Competing pathways of L-arginine metabolism in M1 and M2 macrophages.

Hypothesized Interplay between Vitexin and Arginine Signaling

While direct experimental evidence for the interaction between vitexin and arginine in inflammatory signaling is currently lacking, a compelling hypothesis can be formulated based on their individual mechanisms of action. Given that vitexin is a known inhibitor of iNOS expression and activity, it is plausible that vitexin can modulate the outcome of arginine metabolism during an inflammatory response.

By downregulating the iNOS pathway, vitexin could potentially:

-

Reduce pro-inflammatory NO production: This would directly contribute to its anti-inflammatory effects.

-

Increase L-arginine availability for the arginase pathway: By inhibiting one of the major consumers of L-arginine, vitexin may indirectly promote the M2 macrophage phenotype and the resolution of inflammation.

-

Promote M2 polarization: Vitexin has been shown to upregulate the production of anti-inflammatory cytokines IL-4 and IL-10, which are key inducers of M2 macrophage polarization[4]. This suggests that vitexin may actively promote a shift from a pro-inflammatory M1 state to an anti-inflammatory M2 state.

Visualization of the Hypothesized Interaction

Caption: Hypothesized interaction of vitexin with arginine metabolism pathways.

Quantitative Data on the Effects of Vitexin

| Parameter | Experimental Model | Effect of Vitexin | Reference |

| Cytotoxicity (IC50) | RAW 264.7 macrophages | > 200 µg/mL | |

| iNOS Levels | Collagen-induced arthritis rat model | Significantly reduced | |

| Nitric Oxide (NO) Production | Ischemia/reperfusion-induced brain endothelial cells | Significantly reduced | |

| TNF-α Production | Arthritis rat model | Significantly reduced | |

| IL-1β Production | Arthritis rat model | Significantly reduced | |

| IL-6 Production | Arthritis rat model | Significantly reduced | |

| IL-4 Production | In vivo and in vitro studies | Upregulated | |

| IL-10 Production | In vivo and in vitro studies | Upregulated |

Detailed Experimental Protocols

This section provides an overview of key experimental protocols relevant to the study of vitexin and arginine signaling in inflammation.

Western Blot for Phospho-p65 and iNOS

Objective: To determine the effect of vitexin on the activation of the NF-κB pathway and the expression of iNOS.

Protocol Overview:

-

Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of various concentrations of vitexin.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-p65, total p65, iNOS, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control and/or total protein.

NF-κB Luciferase Reporter Assay

Objective: To quantify the effect of vitexin on NF-κB transcriptional activity.

Protocol Overview:

-

Cell Transfection: Transfect cells (e.g., HEK293T) with a plasmid containing a luciferase reporter gene driven by an NF-κB response element and a control plasmid expressing Renilla luciferase for normalization.

-

Cell Treatment: Treat the transfected cells with an NF-κB activator (e.g., TNF-α) with or without vitexin.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.

Arginase Activity Assay

Objective: To measure the effect of vitexin on arginase activity in macrophages.

Protocol Overview:

-

Macrophage Culture and Treatment: Culture and treat macrophages as described for the western blot protocol.

-

Cell Lysis: Lyse the cells in a buffer containing a detergent.

-

Arginase Activation: Activate arginase in the cell lysates by heating with MnCl2.

-

Arginine Hydrolysis: Incubate the activated lysates with L-arginine to allow the conversion to urea and ornithine.

-

Urea Quantification: Stop the reaction and measure the amount of urea produced using a colorimetric assay (e.g., with α-isonitrosopropiophenone).

-

Data Analysis: Calculate the arginase activity based on the amount of urea produced per unit of time and protein concentration.

Flow Cytometry for Macrophage Phenotyping

Objective: To determine the effect of vitexin on M1 and M2 macrophage polarization.

Protocol Overview:

-

Macrophage Polarization: Differentiate bone marrow-derived macrophages or a macrophage cell line (e.g., RAW 264.7) into M1 (with LPS and IFN-γ) or M2 (with IL-4 and IL-13) phenotypes in the presence or absence of vitexin.

-

Cell Staining: Stain the cells with fluorescently labeled antibodies against surface markers for M1 (e.g., CD86) and M2 (e.g., CD206) macrophages. For intracellular markers like iNOS and Arginase-1, fix and permeabilize the cells before staining.

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data to quantify the percentage of M1 and M2 macrophages in each treatment group.

Conclusion and Future Directions

Vitexin demonstrates significant anti-inflammatory potential by inhibiting the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory mediators. L-arginine plays a dual role in inflammation, serving as a substrate for both the pro-inflammatory iNOS and the anti-inflammatory arginase pathways.

The direct interaction between vitexin and arginine metabolism presents a compelling area for future research. The hypothesis that vitexin, by inhibiting iNOS, could shift arginine metabolism towards the arginase pathway, thereby promoting the resolution of inflammation, warrants experimental validation.

Future studies should focus on:

-

Investigating the direct effect of vitexin on arginase expression and activity in macrophages.

-

Conducting co-treatment studies with vitexin and L-arginine to elucidate their combined effect on inflammatory responses.

-

Further clarifying the role of vitexin in macrophage polarization, particularly its influence on the M1/M2 balance.

-

Utilizing in vivo models of inflammatory diseases to confirm the therapeutic potential of modulating the vitexin-arginine axis.

A deeper understanding of the interplay between vitexin and arginine signaling could pave the way for the development of novel therapeutic strategies for a wide range of inflammatory disorders.

References

In Vitro Biological Activity of Vitexin and the Potential Influence of Arginine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitexin (B1683572), a naturally occurring flavone (B191248) glycoside, has demonstrated a broad spectrum of biological activities in vitro, positioning it as a compound of significant interest for pharmaceutical research and development. Its potent anti-inflammatory, antioxidant, and anti-cancer properties have been substantiated across numerous preclinical studies. This technical guide provides an in-depth overview of the in vitro biological activities of vitexin, with a particular focus on its mechanisms of action and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate the replication and further exploration of these findings.

While direct in vitro studies on vitexin arginine are not extensively available in the current body of scientific literature, this guide also explores the known in vitro biological activities of L-arginine. Understanding the individual roles of both vitexin and L-arginine can provide a foundational perspective on the potential, yet unconfirmed, synergistic or modulatory effects of a vitexin-arginine salt. All quantitative data from the cited studies are summarized for comparative analysis, and key cellular signaling pathways are visually represented to enhance comprehension.

Introduction to Vitexin

Vitexin (apigenin-8-C-β-D-glucopyranoside) is a C-glycosylflavone found in a variety of medicinal plants and dietary sources, including passionflower, bamboo leaves, and mung beans.[1] Its unique C-glycosidic bond confers greater metabolic stability compared to O-glycosides.[2] In vitro research has established vitexin as a multi-target agent with a range of pharmacological effects, making it a compelling candidate for further investigation in drug discovery programs.[3]

In Vitro Anti-Cancer Activity of Vitexin

Vitexin exhibits significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving cell cycle arrest, induction of apoptosis, and inhibition of metastasis and angiogenesis.[2]

Cytotoxicity and Anti-Proliferative Effects

Vitexin has been shown to inhibit the growth of numerous cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| T24 | Bladder Cancer | 8.8 ± 0.8 | 72 | [1] |

| Caco-2 | Colon Cancer | 38.01 ± 0.64 µg/mL | 48 | [4] |

| U251 | Glioblastoma | 108.8 | 48 | [5] |

| A-549 | Human Lung Cancer | 209.44 ± 2.07 µg/mL | Not Specified | [6] |

| DLA | Dalton's Lymphoma Ascites | 173.37 µg/mL | Not Specified | [6] |

| MCF-7 | Breast Cancer | Significant cytotoxicity observed | Not Specified | [7] |

Induction of Apoptosis

Vitexin induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2, leading to an increased Bax/Bcl-2 ratio.[8][9] Vitexin also activates caspases and promotes the cleavage of poly(ADP-ribose) polymerase (PARP).[8][9]

Cell Cycle Arrest

Vitexin can arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation. For instance, it has been observed to induce G2/M phase arrest in glioblastoma and melanoma cells.[10]

Anti-Metastatic and Anti-Angiogenic Effects

In vitro studies have demonstrated that vitexin can inhibit cancer cell migration, invasion, and tube formation, which are critical processes in metastasis and angiogenesis.[2] It achieves this by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, and vascular endothelial growth factor (VEGF).[2]

Signaling Pathways Modulated by Vitexin in Cancer

Vitexin's anti-cancer effects are mediated through the modulation of several key signaling pathways.

References

- 1. L-Arginine Inhibited Inflammatory Response and Oxidative Stress Induced by Lipopolysaccharide via Arginase-1 Signaling in IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lack of antioxidant activity of the antiatherogenic compound L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic synthesis of vitexin glycosides and their activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Analysis of Antioxidant Compounds in Vitex negundo Leaves Using Offline 2D-LC-ECD and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Vitexin, a Natural Flavonoid Glycoside, on the Proliferation, Invasion, and Apoptosis of Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijprajournal.com [ijprajournal.com]

- 7. Investigation into the antioxidant capacity of L-arginine and L-citrulline in relation to their vascular protective properties. -ORCA [orca.cardiff.ac.uk]

- 8. l-Arginine induces antioxidant response to prevent oxidative stress via stimulation of glutathione synthesis and activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Vitexin attenuates epithelial ovarian cancer cell viability and motility in vitro and carcinogenesis in vivo via p38 and ERK1/2 pathways related VEGFA - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Vitexin from Medicinal Plants

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the methodologies for discovering and isolating vitexin (B1683572), a flavonoid C-glycoside, from various medicinal plant sources. Vitexin (apigenin-8-C-glucoside) has garnered significant scientific interest due to its broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2] This guide details common plant sources, comprehensive experimental protocols for extraction and purification, and analytical techniques for identification and quantification, presented to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.

Principal Medicinal Plant Sources of Vitexin

Vitexin is widely distributed throughout the plant kingdom. Its presence has been confirmed in a variety of medicinal and edible plants, making them valuable natural sources for its isolation.[3] Key plant families and species known to contain significant amounts of vitexin are listed below.

-

Verbenaceae Family: Notably species from the Vitex genus, such as Vitex negundo and Vitex agnus-castus (Chaste Tree).[4][5][6]

-

Passifloraceae Family: The passionflower genus, Passiflora, is a well-known source of vitexin.[5][7]

-

Rosaceae Family: Hawthorn species (Crataegus spp.) are rich in vitexin and its derivatives.[5][7][8]

-

Fabaceae Family: Plants like the Mung Bean (Vigna radiata) and Prosopis farcta contain vitexin.[2][9]

-

Poaceae Family: Found in the leaves of bamboo (Phyllostachys nigra) and in Pearl Millet (Pennisetum glaucum).[5][7]

-

Combretaceae Family: Combretum micranthum (Kinkeliba) is another documented source.[10]

The concentration of vitexin can vary significantly depending on the plant species, the part of the plant used (leaves, fruits, flowers), geographical location, and harvesting time.[11]

Experimental Workflow for Vitexin Isolation

The general procedure for isolating vitexin from a plant matrix involves a multi-step process that begins with extraction and is followed by various purification stages. The overall workflow is designed to progressively remove impurities and enrich the concentration of the target compound.

Caption: General experimental workflow for the isolation and purification of vitexin.

Detailed Experimental Protocols

This section provides detailed methodologies for the key stages of vitexin isolation and analysis, synthesized from established research.

This protocol describes a standard method for obtaining a crude extract enriched with flavonoids from dried plant material.

-

Sample Preparation: Air-dry the plant material (e.g., leaves, flowers) to a constant weight and grind it into a fine powder (40-60 mesh size) to increase the surface area for extraction.[12]

-

Extraction:

-

Macerate 100 g of the powdered plant material in 1 L of 80% aqueous methanol (B129727) or 70% ethanol.[12]

-

For enhanced efficiency, perform the extraction using an ultrasonic bath at a controlled temperature (e.g., 60°C) for approximately 75 minutes.[12] Alternatively, use a Soxhlet apparatus for exhaustive extraction over several hours.[8][10]

-

Repeat the extraction process at least twice on the plant residue to ensure maximum yield.[9][12]

-

-

Concentration:

This step separates compounds in the crude extract based on their polarity, effectively enriching the flavonoid content.

-

Suspension: Suspend the dried crude extract in distilled water.

-

Sequential Extraction: Transfer the aqueous suspension to a separatory funnel and perform sequential extractions with solvents of increasing polarity.

-

First, partition against a non-polar solvent like n-hexane or petroleum ether to remove lipids and chlorophyll. Discard the non-polar layer.[10]

-

Next, extract the remaining aqueous layer sequentially with ethyl acetate (B1210297) and then n-butanol.[6][12]

-

-

Fraction Collection: Collect each solvent fraction separately. Vitexin, being a glycoside, will predominantly partition into the more polar ethyl acetate and n-butanol fractions.

-

Drying: Evaporate the solvent from each fraction to yield the respective dried fractions for further purification.[12]

Column chromatography is used for the initial separation of vitexin from the enriched fraction.

-

Column Packing: Pack a glass column with a suitable stationary phase, such as Sephadex LH-20, which is effective for separating flavonoids.[13] Equilibrate the column with the initial mobile phase (e.g., methanol-water 1:1 v/v).[13]

-

Sample Loading: Dissolve the dried n-butanol or ethyl acetate fraction in a minimal amount of the mobile phase and load it onto the top of the column.[12]

-

Elution: Elute the column with a gradient of increasing solvent polarity. For a Sephadex LH-20 column, a methanol-water gradient is typically used.[13]

-

Fraction Collection and Monitoring: Collect the eluate in small fractions. Monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate-formic acid-water) and visualize under UV light.[12]

-

Pooling: Combine the fractions that show a prominent spot corresponding to a vitexin standard.